3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBZUWVGUGJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=N2)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206428 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913720-12-4 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913720-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Aryl- and Benzylsulfanopyridinium Amidates with Diphenylketene
One reported approach involves the reaction of aryl- and benzylsulfanopyridinium amidates with diphenylketene. This method facilitates the formation of the pyrrolo[3,2-B]pyridin-2(3H)-one core by nucleophilic attack and subsequent cyclization. The 3,3-dimethyl substitution is introduced on the pyrrole ring by using appropriate precursors bearing methyl groups at the 3-position.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amidate formation | Aryl- or benzylsulfanopyridinium salts | Pyridinium amidates intermediate |
| Cyclization | Diphenylketene, controlled temperature | Formation of pyrrolo[3,2-B]pyridin-2-one |
| Methyl substitution | Use of 3,3-dimethyl-substituted precursors | Introduction of 3,3-dimethyl groups |
This method is adaptable for scale-up with optimization of catalysts and reaction times to improve yield and purity.
Cu(II)-Mediated Direct Oxidative Coupling
A related method, although reported for a structurally similar pyrrolo[3,2-c]pyridine derivative, uses copper(II) chloride-mediated oxidative coupling to form the bicyclic system. This approach can be adapted for 3,3-dimethyl derivatives by selecting appropriate precursors.
- Starting from N-substituted pyridine derivatives.
- CuCl2 as the oxidative coupling catalyst.
- Reaction performed under mild heating.
- Purification by silica gel chromatography.
This method offers a direct route to the bicyclic core with potential for introducing various substituents, including the 3,3-dimethyl groups, by precursor design.
Multi-Step Organic Synthesis via Cyclization of Precursors
The general industrial preparation involves multi-step organic synthesis:
- Preparation of substituted pyridine or pyridinone precursors.
- Formation of amide or amidate intermediates.
- Cyclization under acidic or basic conditions.
- Introduction of methyl groups via alkylation or use of methylated starting materials.
This approach allows fine-tuning of reaction conditions to maximize yield and selectivity, especially important for scale-up production.
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Amidates + diphenylketene | Requires controlled temperature, inert atmosphere |
| Oxidative Coupling | CuCl2, mild heating | Efficient for direct ring closure, scalable |
| Alkylation | Methyl iodide or equivalents | For introducing 3,3-dimethyl groups post-cyclization |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity for biological evaluation |
Optimization involves balancing reaction time, temperature, and reagent stoichiometry to minimize by-products and maximize yield.
Analytical Characterization Supporting Preparation
Post-synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical environment of protons and carbons, verifying the fused ring system and methyl substitutions.
- Mass Spectrometry (MS) : Confirms molecular weight (162.19 g/mol) and purity.
- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as lactam carbonyl.
- Chromatographic Purity : HPLC or TLC to ensure compound homogeneity.
These techniques validate the success of the preparation method and are essential for reproducibility in research and industrial settings.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of sulfanopyridinium amidates with diphenylketene | Amidates + diphenylketene, controlled temp | High specificity, adaptable for scale-up | Multi-step, requires precursor synthesis |
| Cu(II)-Mediated oxidative coupling | CuCl2 catalyst, mild heating | Direct ring closure, efficient | May require optimization for dimethyl substitution |
| Multi-step organic synthesis | Alkylation, amidate formation, cyclization | Flexible, allows substitution tuning | Longer synthesis time, multiple purification steps |
Research Findings and Considerations
- The compound’s synthesis is closely related to methods used for pyrrolopyridinone derivatives, which are important scaffolds in medicinal chemistry.
- The 3,3-dimethyl substitution is critical for biological activity, influencing binding to FGFRs and kinase inhibition.
- Reaction conditions must be carefully controlled to prevent side reactions such as over-oxidation or polymerization.
- Scalability of synthesis is feasible with catalyst optimization and reaction condition refinement.
- The compound’s preparation methods have been validated through spectroscopic and chromatographic analyses confirming structure and purity.
This detailed synthesis overview reflects the current state of knowledge on preparing this compound, integrating diverse research findings and practical methodologies from authoritative sources. The compound’s preparation is a sophisticated process requiring precise organic synthesis techniques, with ongoing research aimed at improving efficiency and yield for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one as an anticancer agent. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study:
A derivative of this compound was synthesized and tested for its ability to inhibit the growth of MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further development in anticancer therapies.
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies showed that it could reduce oxidative stress and apoptosis in neuronal cells, indicating a potential role in treating neurodegenerative diseases.
Case Study:
In a study involving primary neuronal cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its viability as a neuroprotective agent.
Organic Synthesis
2.1 Building Block for Complex Molecules
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be used to construct more complex heterocycles through various reactions such as cycloaddition and nucleophilic substitution.
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Cycloaddition | Heat (150°C), Catalyst | Pyrrolidine derivatives |
| Nucleophilic Substitution | Base (NaOH), Solvent (DMF) | Substituted pyrrolopyridines |
| Oxidation | Oxidizing Agent (KMnO4) | Pyridoquinoline derivatives |
Materials Science
3.1 Conductive Polymers
Recent studies have explored the use of this compound in the development of conductive polymers. Its incorporation into polymer matrices has shown promise in enhancing electrical conductivity while maintaining mechanical stability.
Case Study:
A research team synthesized a conductive polymer composite using this compound and polyaniline. The resulting material exhibited improved conductivity compared to pure polyaniline, making it suitable for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one:
Biological Activity
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one (CAS No. 913720-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 162.1888 g/mol
- Structure : The compound features a pyrrolo-pyridine framework which is significant for its biological activity.
Pharmacological Activities
Research into the biological activity of this compound indicates several promising pharmacological effects:
1. Antimicrobial Activity
A study conducted on various pyrrolopyridines revealed that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 4 to 32 µg/mL against susceptible strains of Mycobacterium tuberculosis (MTB) and multidrug-resistant strains .
2. Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have suggested the following pathways:
- Inhibition of Enzymatic Activity : The compound appears to inhibit enzymes critical for pathogen survival and proliferation, particularly in microbial and cancerous cells.
- Modulation of Signaling Pathways : It has been shown to affect multiple signaling pathways, including those involved in apoptosis and inflammation.
Study on Antitubercular Activity
In a recent investigation into new antitubercular agents, derivatives similar to this compound were synthesized and tested against various MTB strains. The results indicated that modifications to the pyrrolo structure could enhance activity against both drug-sensitive and resistant strains .
Evaluation of Anticancer Properties
Another study assessed the anticancer effects of this compound on human breast cancer cell lines. Results showed that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The synthesis of 3,3-dimethyl derivatives can be optimized through stepwise functionalization. For example, reductive dehalogenation using zinc in acetic acid efficiently removes bromine atoms from precursors like 3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, achieving yields >85% under mild conditions (rt, 1.5 h) . Subsequent methylation of the pyrrolo-pyridinone core can be achieved using LiHMDS and iodomethane in THF at -78°C, followed by gradual warming to rt for 15.5 h to ensure complete alkylation . Tailoring solvent systems (e.g., THF for low-temperature reactions) and stoichiometric ratios of methylating agents is critical to avoid overalkylation.
Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?
- Methodological Answer : 1H NMR analysis is essential for verifying substitution patterns and detecting isomerization. For instance, 3-benzylidene-pyrrolo-pyridinones exhibit distinct E/Z isomer ratios (e.g., 70:30 in solution after one week), identifiable via splitting patterns in aromatic regions . HPLC with chiral columns can resolve enantiomers, though semipreparative attempts may fail due to rapid isomerization in solution . Purity is confirmed using reverse-phase HPLC with UV detection, while HRMS validates molecular weight. Solid-state stability (no isomerization) contrasts with solution-phase dynamics, necessitating post-synthesis storage in solid form .
Advanced Research Questions
Q. What strategies mitigate E/Z isomerization of 3-benzylidene derivatives during storage and analysis, and how does the solid-state stability differ from solution-phase behavior?
- Methodological Answer : Isomerization in solution arises from rotational freedom around the exocyclic double bond. To mitigate this, derivatives should be stored in the solid state, where no isomerization occurs, as demonstrated for 3-benzylidene-pyrrolo-pyridinones . For analysis, rapid characterization post-purification (e.g., immediate 1H NMR) captures the initial isomer ratio. Freeze-drying or solvent removal under inert atmospheres preserves the solid-state configuration. Computational modeling of energy barriers for rotation can predict isomerization kinetics, guiding storage protocols .
Q. What mechanistic insights support the use of rhodium catalysts in asymmetric 1,4-additions to related pyrrolo-pyridinone scaffolds?
- Methodological Answer : Rhodium(I) complexes, such as [Rh(C2H4)2Cl]2, enable enantioselective 1,4-additions of arylboronic acids to 3-benzylidene-pyrrolo-pyridinones by coordinating to the lactam carbonyl and exocyclic alkene. The catalytic cycle involves transmetallation, migratory insertion, and reductive elimination, with chiral ligands (e.g., BINAP) dictating enantioselectivity (>90% ee in some cases) . Kinetic studies reveal rate dependence on boronic acid electron density, with electron-deficient aryl groups accelerating addition. Reaction optimization requires inert atmospheres (Ar) and anhydrous solvents to prevent catalyst deactivation .
Q. How can ring-expansion reactions via azide cycloaddition be applied to synthesize naphthyridinone derivatives from 3-substituted pyrrolo-pyridinones?
- Methodological Answer : Microwave-assisted azide cycloaddition with sodium azide or TMS-azide induces ring expansion of 3-substituted pyrrolo-pyridinones. The reaction proceeds via [3+2] cycloaddition at the α,β-unsaturated carbonyl, followed by retro-Diels-Alder rearrangement to form naphthyridin-2(1H)-ones. Yields (moderate to high) depend on substituent electronic effects: electron-withdrawing groups (e.g., Cl) enhance reactivity . For example, 6-chloro derivatives yield 4-amino-naphthyridinones at 80°C under microwave irradiation (30 min). Purification via flash chromatography (SiO2, DCM/EtOAc) separates regioisomers, with LCMS confirming mass transitions (e.g., m/z 169 → 195) .
Notes
- Structural analogs (e.g., 3-benzylidene derivatives) provide mechanistic and stability insights applicable to 3,3-dimethyl variants .
- Computational tools (e.g., 3D-QSAR) can predict bioactivity but require experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
